phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate
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Overview
Description
Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate is a synthetic organic compound that features a unique combination of functional groups, including a phenyl group, a thiophene ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate typically involves multiple steps. One common route includes the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the oxane ring, often using a palladium-catalyzed cross-coupling reaction.
Carbamate formation: The final step involves the reaction of the intermediate with phenyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving carbamate compounds.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site. The thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity. The oxane ring may contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea: Similar structure but with a urea group instead of a carbamate.
Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}amide: Similar structure but with an amide group instead of a carbamate.
Uniqueness
Phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the carbamate group allows for enzyme inhibition, while the thiophene and oxane rings contribute to the compound’s stability and binding affinity.
Properties
IUPAC Name |
phenyl N-[(4-thiophen-2-yloxan-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-16(21-14-5-2-1-3-6-14)18-13-17(8-10-20-11-9-17)15-7-4-12-22-15/h1-7,12H,8-11,13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAVNRYAUGISPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)OC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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